molecular formula C14H14O3 B14784595 4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol

4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol

Cat. No.: B14784595
M. Wt: 230.26 g/mol
InChI Key: ZBYRZPASDFSAJW-UHFFFAOYSA-N
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Description

4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol is an organic compound belonging to the class of stilbenes. Stilbenes are characterized by a 1,2-diphenylethylene moiety and are derived from the common phenylpropene skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 3,4-dihydroxyphenethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification steps such as recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol is unique due to its specific arrangement of hydroxyl groups and ethyl linkage, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol

InChI

InChI=1S/C14H14O3/c15-12-6-2-10(3-7-12)1-4-11-5-8-13(16)9-14(11)17/h2-3,5-9,15-17H,1,4H2

InChI Key

ZBYRZPASDFSAJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=C(C=C(C=C2)O)O)O

Origin of Product

United States

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